molecular formula C10H16S2 B14637251 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine CAS No. 55789-70-3

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine

Katalognummer: B14637251
CAS-Nummer: 55789-70-3
Molekulargewicht: 200.4 g/mol
InChI-Schlüssel: OTUUXADWTFQEKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is an organic compound characterized by a bicyclic structure containing sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted dithiols with suitable dienes or alkenes in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithiine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine is unique due to its specific substitution pattern and the presence of sulfur atoms in its bicyclic structure. This uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

55789-70-3

Molekularformel

C10H16S2

Molekulargewicht

200.4 g/mol

IUPAC-Name

3-ethyl-4a,5,6,7,8,8a-hexahydro-1,4-benzodithiine

InChI

InChI=1S/C10H16S2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h7,9-10H,2-6H2,1H3

InChI-Schlüssel

OTUUXADWTFQEKM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CSC2CCCCC2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.